(3,3-Dimethylbutyl)[1-(pyridin-2-yl)ethyl]amine is a chemical compound characterized by its unique structure and properties. It is classified as an amine, specifically a secondary amine due to the presence of a nitrogen atom bonded to two carbon-containing groups. The compound has gained attention in various scientific fields for its potential applications in organic synthesis and biological research.
This compound can be synthesized through specific chemical reactions involving readily available precursors. It is primarily sourced from chemical suppliers and used in laboratory settings for research purposes.
The synthesis of (3,3-Dimethylbutyl)[1-(pyridin-2-yl)ethyl]amine typically involves the reaction of 3,3-dimethylbutylamine with 2-bromo-1-(pyridin-2-yl)ethane. This reaction is generally performed under controlled conditions to ensure high yield and purity of the product.
The molecular structure of (3,3-Dimethylbutyl)[1-(pyridin-2-yl)ethyl]amine features a central nitrogen atom bonded to a 3,3-dimethylbutyl group and a pyridine-derived ethyl group.
| Property | Value |
|---|---|
| Molecular Formula | C13H22N2 |
| Molecular Weight | 206.33 g/mol |
| InChI | InChI=1S/C13H22N2/c1-11(12-7-5-6-9-15-12)14-10-8-13(2,3)4/h5-7,9,11,14H,8,10H2,1-4H3 |
| InChI Key | AMFKXUMHYGOHSN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC=CC=N1)NCCC(C)(C)C |
(3,3-Dimethylbutyl)[1-(pyridin-2-yl)ethyl]amine can undergo various chemical reactions:
The mechanism of action for (3,3-Dimethylbutyl)[1-(pyridin-2-yl)ethyl]amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets through various interactions:
These interactions can modulate the activity of enzymes and receptors, leading to diverse biological effects depending on the context of use.
The physical properties of (3,3-Dimethylbutyl)[1-(pyridin-2-yl)ethyl]amine include:
Key chemical properties include:
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Solubility | Miscible in organic solvents; limited solubility in water |
(3,3-Dimethylbutyl)[1-(pyridin-2-yl)ethyl]amine has several significant applications:
This compound's unique structural features contribute to its versatility in scientific research and industrial applications.
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 17699-05-7
CAS No.: 36671-85-9
CAS No.: 19420-61-2
CAS No.: 72691-25-9